molecular formula C10H7N3O2 B1370352 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid CAS No. 259807-47-1

2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid

Cat. No. B1370352
Key on ui cas rn: 259807-47-1
M. Wt: 201.18 g/mol
InChI Key: GTKJGOOMSODGOU-UHFFFAOYSA-N
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Patent
US08202863B2

Procedure details

A solution of 2-pyridin-4-yl-pyrimidine-5-carboxylic acid methyl ester (1.11 g, 5.18 mmol), and aqueous LiOH (1 M, 5.18 mL) in MeOH (7.25 mL) is stirred at room temperature overnight. MeOH is removed in vacuo, and the aqueous solution is treated with 3 N HCl to adjust the pH to between 2 and 3. The solid is filtered off and washed with water and dried in vacuum to yield 2-pyridin-4-yl-pyrimidine-5-carboxylic acid (1 g, 96%) as a solid. MS: 202 (M+H).
Name
2-pyridin-4-yl-pyrimidine-5-carboxylic acid methyl ester
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
5.18 mL
Type
reactant
Reaction Step One
Name
Quantity
7.25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[N:7][C:8]([C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)=[N:9][CH:10]=1)=[O:4].[Li+].[OH-]>CO>[N:14]1[CH:15]=[CH:16][C:11]([C:8]2[N:7]=[CH:6][C:5]([C:3]([OH:4])=[O:2])=[CH:10][N:9]=2)=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
2-pyridin-4-yl-pyrimidine-5-carboxylic acid methyl ester
Quantity
1.11 g
Type
reactant
Smiles
COC(=O)C=1C=NC(=NC1)C1=CC=NC=C1
Name
Quantity
5.18 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
7.25 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
MeOH is removed in vacuo
ADDITION
Type
ADDITION
Details
the aqueous solution is treated with 3 N HCl
FILTRATION
Type
FILTRATION
Details
The solid is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=NC=C(C=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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